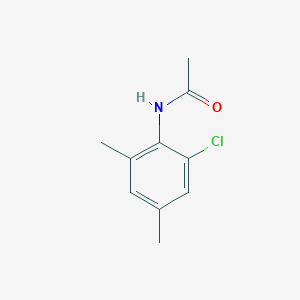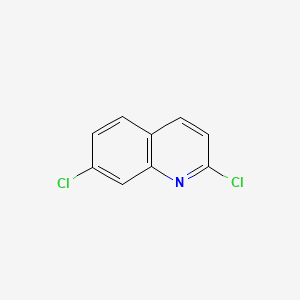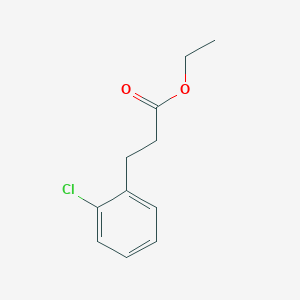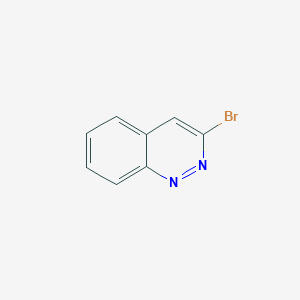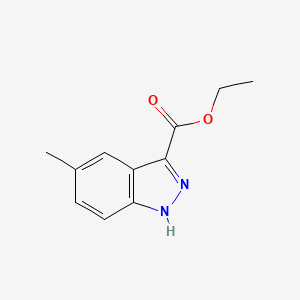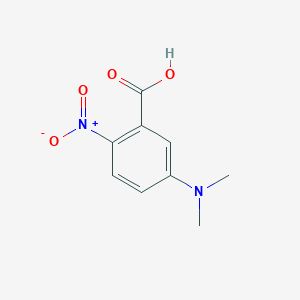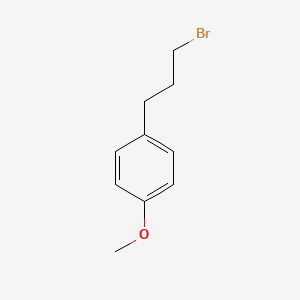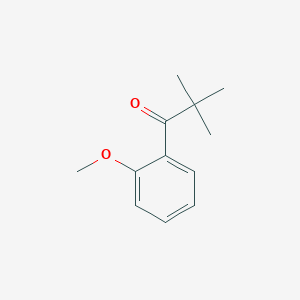
(Ethoxymethyl)(trimethyl)silane
Overview
Description
(Ethoxymethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H16OSi. It is a colorless liquid that is used in various chemical processes due to its unique properties. The compound is known for its ability to act as a capping agent, which can modify the hydrophobic properties of substrates by coupling with surface hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Ethoxymethyl)(trimethyl)silane can be synthesized through the reaction of chloromethyl trimethylsilane with metal magnesium in the presence of an appropriate solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (Ethoxymethyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Ethoxymethyl)(trimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a capping agent to modify the surface properties of nanoparticles and other materials.
Biology: The compound can be used to create hydrophobic coatings on biological samples, aiding in various experimental procedures.
Medicine: It is utilized in the synthesis of pharmaceuticals and other medical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and sealants due to its ability to enhance hydrophobicity and stability.
Mechanism of Action
The mechanism of action of (Ethoxymethyl)(trimethyl)silane involves its interaction with surface hydroxyl groups, leading to the formation of strong Si-O bonds. This interaction modifies the surface properties of the substrate, making it more hydrophobic. The compound’s ability to form stable bonds with various substrates makes it a valuable tool in surface modification processes .
Comparison with Similar Compounds
Ethoxytrimethylsilane: Similar in structure but lacks the ethoxymethyl group.
Trimethylsilane: Contains three methyl groups bonded to silicon but does not have the ethoxy group.
Dimethylsilane: Similar to trimethylsilane but with two methyl groups instead of three.
Uniqueness: (Ethoxymethyl)(trimethyl)silane is unique due to the presence of both ethoxy and trimethyl groups, which provide it with distinct chemical properties. This combination allows it to act as an effective capping agent and surface modifier, making it more versatile compared to its similar counterparts.
Properties
IUPAC Name |
ethoxymethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-7-6-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQBKNQTOMWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557853 | |
| Record name | (Ethoxymethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-58-2 | |
| Record name | (Ethoxymethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
